molecular formula C12H12N2O3S B6415697 4-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine CAS No. 1261939-92-7

4-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine

Cat. No.: B6415697
CAS No.: 1261939-92-7
M. Wt: 264.30 g/mol
InChI Key: YJLKABZZPXMINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group at the 4-position and a 3-methylsulfonylaminophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via electrophilic aromatic substitution using reagents such as hydroxylamine.

    Attachment of the 3-Methylsulfonylaminophenyl Group: This step involves the sulfonylation of aniline derivatives followed by coupling with the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-oxo-2-(3-methylsulfonylaminophenyl)pyridine.

    Reduction: Formation of 4-Hydroxy-2-(3-aminophenyl)pyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of kinases or modulation of G-protein coupled receptors.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxy-substituted heterocyclic structure but differ in the ring system.

    2-Pyridones: These compounds have a similar pyridine ring but differ in the position and nature of substituents.

Uniqueness: 4-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine is unique due to the presence of both a hydroxy group and a 3-methylsulfonylaminophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(4-oxo-1H-pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-18(16,17)14-10-4-2-3-9(7-10)12-8-11(15)5-6-13-12/h2-8,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLKABZZPXMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692772
Record name N-[3-(4-Oxo-1,4-dihydropyridin-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-92-7
Record name N-[3-(4-Oxo-1,4-dihydropyridin-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.